aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid
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Overview
Description
Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is a complex organic compound with the molecular formula C14H8Cl4F11NO2. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an aniline group, making it a unique and highly specialized chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves multiple steps, starting with the preparation of the perfluorinated octanoic acid derivativeThe final step involves the coupling of the aniline group to the halogenated perfluorooctanoic acid .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the halogenation and coupling reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its halogenated structure allows it to interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid: Similar in structure but lacks the aniline group and chlorine atoms.
Aniline derivatives: Compounds with aniline groups but without the extensive halogenation seen in aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid.
Uniqueness
The uniqueness of this compound lies in its combination of extensive halogenation and the presence of an aniline group. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1534-91-4 |
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Molecular Formula |
C14H8Cl4F11NO2 |
Molecular Weight |
573.0 g/mol |
IUPAC Name |
aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid |
InChI |
InChI=1S/C8HCl4F11O2.C6H7N/c9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23;7-6-4-2-1-3-5-6/h(H,24,25);1-5H,7H2 |
InChI Key |
IPDPOXHJCFMJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
Origin of Product |
United States |
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